3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile
Description
3,6,9,12,15,18-Hexazatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile is a highly complex polycyclic aromatic compound characterized by an 18-membered tetracyclic framework containing six nitrogen atoms (hexazatetracyclo) and six cyano (-CN) substituents. However, analogous compounds with polycyclic nitrogen-rich systems have been explored for biological activity, including anxiolytic properties (e.g., 17-hydroxy-1,8-dimethyl-17-azapentacyclo derivatives) .
Properties
IUPAC Name |
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18N12/c19-1-7-8(2-20)26-14-13(25-7)15-17(29-10(4-22)9(3-21)27-15)18-16(14)28-11(5-23)12(6-24)30-18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHNGUNXLDCATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C2C(=N1)C3=NC(=C(N=C3C4=NC(=C(N=C24)C#N)C#N)C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105598-27-4 | |
| Record name | Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine derivatives with suitable nitrile-containing compounds. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger polyheterocyclic aromatic systems.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential use in drug delivery systems due to its unique electronic properties.
Industry: Employed as a hole transport layer material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is primarily based on its ability to participate in π–π stacking interactions. This allows it to act as an efficient charge transport material in electronic devices. The compound’s electron-deficient nature also makes it a good candidate for n-type semiconductors .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Polycyclic Compounds
Key Observations :
- The target compound’s hexazatetracyclo framework distinguishes it from oxygen-rich analogues like the hexaoxacyclooctadecine derivative . Nitrogen’s electron-withdrawing nature may enhance thermal stability compared to oxygen-based systems.
- Substituents like cyano groups (-CN) introduce strong dipole moments and π-conjugation, contrasting with carboximide (-CO) or ester (-COOCH₃) groups in analogues .
Electronic and Reactivity Differences
- Cyanide vs. Carboxylic Groups : The -CN substituents in the target compound likely reduce solubility in polar solvents compared to carboxylic acid derivatives (e.g., 2,3,5,6,8,9,11,12,14,15-decahydrobenzo[b]hexaoxacyclooctadecine-18-carboxylic acid) .
Crystallographic and Physical Properties
Table 2: Crystallographic Data for Selected Compounds
Insights :
- The azapentacyclo compound in forms a monoclinic crystal system with hydrogen-bonded chains, whereas the target compound’s packing remains unreported. Substituents like -CN may favor π-π stacking over hydrogen bonding .
Research Findings and Methodologies
- Synthetic Routes : Analogous compounds (e.g., octaazapentacyclo derivatives) are synthesized via cyclocondensation or multi-step annulation, suggesting similar pathways for the target compound .
- Computational Comparisons : Structural similarity algorithms (e.g., Tanimoto coefficient) are critical for identifying analogues in chemoinformatics databases .
Biological Activity
3,6,9,12,15,18-Hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile is a complex heterocyclic organic compound known for its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a tetracyclic structure that includes multiple nitrogen atoms and cyano groups. Its molecular formula consists of a series of double bonds and functional groups that contribute to its reactivity and stability in various environments.
Key Structural Features
- Tetracyclic Framework : Provides rigidity and stability.
- Multiple Nitrogen Atoms : Enhances electronic properties.
- Cyano Groups : Contribute to reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene has been limited but suggests potential applications in medicinal chemistry due to its structural similarities with other nitrogen-rich compounds known for antimicrobial and anticancer properties.
Potential Biological Activities
- Antimicrobial Properties : Compounds with similar nitrogen-rich frameworks have been studied for their ability to inhibit microbial growth.
- Anticancer Activity : Some azines exhibit antitumor effects; thus this compound may warrant investigation in cancer research.
- Organic Electronics : Its unique structure makes it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials.
Case Studies
While specific studies on this compound are scarce, related compounds have shown promising results in various biological assays.
Example Studies
- Antimicrobial Activity : A study on nitrogen-containing heterocycles demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assays : Compounds similar to 3,6,9,-hexazatetracyclo have been tested for cytotoxic effects on cancer cell lines like HeLa and MCF-7 with varying degrees of success.
Synthesis Methods
The synthesis of 3,6,9,-hexazatetracyclo[12.4.0.02,7.08,13]octadeca involves several methods that allow for the creation of derivatives with potentially enhanced biological activities.
Common Synthesis Techniques
- Cyclization Reactions : Key reactions that form the tetracyclic structure.
- Functional Group Modifications : Altering cyano groups to enhance reactivity or selectivity in biological assays.
Comparative Analysis with Similar Compounds
The following table compares 3,6,-hexazatetracyclo with other nitrogen-containing heterocycles:
| Compound Name | Structural Characteristics | Known Biological Activities |
|---|---|---|
| 3-Aminoquinoline | Nitrogen in a quinoline ring | Antimicrobial and anticancer |
| Phenothiazine | Contains sulfur and nitrogen | Antipsychotic and antimicrobial |
| Dipyrazinoquinoxaline | Multiple nitrogen atoms | Potential anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
